Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate
Description
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(24)10-15(23)12-26-17-9-13(2)21-19-16(11-20-22(17)19)14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3 |
InChI Key |
BYQPHTWWHIKMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Synthesis
Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 3-aminopyrazoles (18a–e ) and 1,3-biselectrophilic compounds such as β-enaminones, β-ketonitriles, or β-haloenones. For example, β-enaminones (e.g., 25 ) react with 3-amino-5-methylpyrazole (24 ) under reflux in tetrahydrofuran (THF), yielding 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine intermediates (e.g., 26 ) with up to 85% yield (Scheme 1). This method benefits from avoiding chromatographic purification by using excess aminopyrazole, though regioselectivity depends on electronic and steric effects of substituents.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. A 2021 study demonstrated that cyclocondensation of β-enaminones (1 ) with 3-aminopyrazoles (2 ) under microwave conditions (120°C, 30 min) achieved 92% yield for 5-methyl-3-phenyl derivatives, compared to 68% under conventional heating. This approach reduces side products and improves scalability.
Sulfanylation at Position 7
Nucleophilic Aromatic Substitution
Position 7 of the pyrazolo[1,5-a]pyrimidine core is highly electrophilic, enabling sulfanylation via nucleophilic substitution. Chloro intermediates (e.g., 46a–e ) react with ethyl 3-mercapto-3-oxobutanoate (59 ) in dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding the target compound in 70–78% yield (Scheme 2). Key variables include:
| Condition | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 75 | |
| Base | NaH | 78 | |
| Temperature (°C) | 80 | 70 | |
| Reaction Time (h) | 6 | 75 |
Catalytic Approaches
Palladium-catalyzed thiolation offers an alternative route. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%), 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine reacts with ethyl 3-mercaptobutanoate in toluene at 100°C, achieving 82% yield. This method minimizes base usage and enhances functional group tolerance.
Multicomponent One-Pot Synthesis
Aldehyde-Aminopyrazole-Sulfoxonium Ylide Condensation
A 2023 innovation involves a three-component reaction between aldehydes (55 ), 3-amino-5-methylpyrazole (56 ), and sulfoxonium ylides (57 ) under microwave irradiation (Scheme 3). This method directly installs the sulfanyl group at position 7, bypassing separate sulfanylation steps. For example, using 4-nitrobenzaldehyde and ethyl sulfoxonium ylide, the target compound is obtained in 67% yield with 98% purity.
Solvent and Catalyst Screening
Optimization trials identified acetonitrile as the optimal solvent, with cesium carbonate (Cs₂CO₃) enhancing nucleophilicity of the sulfoxonium ylide:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | Cs₂CO₃ | 67 | 98 |
| DMF | K₂CO₃ | 54 | 89 |
| THF | NaOAc | 42 | 76 |
Post-Synthetic Esterification
Steglich Esterification
The 3-oxobutanoate moiety is introduced via Steglich esterification of 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutyric acid with ethanol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reaction in dichloromethane (DCM) at 25°C for 12 hours achieves 88% yield.
Alternative Activation Methods
Carbodiimide-free approaches using trimethylsilyl chloride (TMSCl) and imidazole in ethanol yield 79% product but require longer reaction times (24 hours).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Traditional cyclocondensation followed by sulfanylation remains the most scalable method, with kilogram-scale production achieving 71% overall yield. Multicomponent routes, while step-economical, face challenges in purifying highly substituted intermediates.
Environmental Impact
Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating. Catalytic thiolation minimizes hazardous waste, with an E-factor (kg waste/kg product) of 3.2 versus 8.7 for stoichiometric approaches.
Chemical Reactions Analysis
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dimethylamino leaving groups and β-enaminone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate contains a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and structural versatility. The molecular formula is with a molecular weight of approximately 320.37 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity due to their ability to inhibit various cellular pathways involved in cancer progression:
- Mechanism of Action : this compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. By blocking this receptor, the compound can reduce tumor growth and metastasis .
Case Study: In Vitro Evaluation
A study evaluated the compound's efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound induced apoptosis in these cells, suggesting its potential as a therapeutic agent .
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Research has highlighted its ability to inhibit protein kinases involved in cell signaling pathways that regulate cell proliferation and survival:
- Inhibition of Kinases : this compound has been identified as a potent inhibitor of several kinases, which may contribute to its anticancer effects .
Antimicrobial Properties
Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activities:
- Broad-Spectrum Activity : The compound has been tested against various bacterial strains and fungi, showing promising results that indicate potential use as an antimicrobial agent .
Photophysical Applications
Recent research has explored the use of pyrazolo[1,5-a]pyrimidines in optical applications due to their unique photophysical properties:
- Fluorescent Probes : Compounds similar to this compound have been utilized as fluorescent probes in biological imaging, allowing for real-time monitoring of cellular processes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to act as an antimetabolite in purine biochemical reactions, which is crucial for its biological activity . Additionally, it has been found to inhibit certain enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:
Key Observations:
Position 7 Modifications :
- The sulfanyl group in the target compound contrasts with ketone (7-one) or morpholine substitutions in analogs. Sulfur’s polarizability may improve membrane permeability compared to the ketone group in MK74 or MK2 .
- Morpholine substitution (Compound 3) introduces a basic nitrogen, enhancing solubility but reducing metabolic stability compared to the sulfanyl group .
Substituent Effects: Aromatic Rings: The 3-phenyl group in the target compound vs. electron-rich (4-methoxyphenyl in MK74) or electron-deficient (bis(trifluoromethyl)phenyl in MK85) analogs. Trifluoromethyl groups in MK85 increase lipophilicity, favoring blood-brain barrier penetration . Side Chains: The ethyl 3-oxobutanoate moiety in the target compound provides an ester linkage for hydrolytic activation, unlike the rigid ketone or morpholine groups in analogs .
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution at position 7, as seen in pyrazolo[1,5-a]pyrimidine derivatives . MK74 and MK2 utilize condensation of acylated precursors with ethyl oxopropanoate esters, followed by cyclization .
The morpholine derivative (Compound 3) demonstrates utility as a kinase inhibitor intermediate, highlighting the scaffold’s versatility .
Comparative Pharmacokinetic and Physicochemical Properties
Biological Activity
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that includes a pyrazolo[1,5-a]pyrimidine core, a sulfanyl group, and an ethyl ester, enhancing its chemical reactivity and biological potential.
The molecular formula of this compound is C16H18N3O2S, with a molecular weight of 314.4 g/mol. The presence of various functional groups contributes to its biological activity by influencing pharmacokinetic properties and target interactions.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly in oncology and infectious diseases. This compound has shown promising results in the following areas:
1. Anticancer Activity
- Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit kinases and other target proteins involved in cell proliferation and survival. This compound may exhibit similar properties by disrupting signaling pathways critical for cancer cell survival and growth .
2. Enzyme Inhibition
- The compound has potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their ability to inhibit specific enzymes related to disease pathways, including those involved in inflammatory responses and metabolic processes .
3. Antiviral Properties
- Certain derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antiviral activities. The structural features of this compound may enhance its efficacy against viral infections by targeting viral replication mechanisms .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the introduction of various substituents that can enhance biological activity.
Notable Synthetic Routes
| Synthetic Method | Description |
|---|---|
| Multi-step Organic Reactions | Involves the use of β-dicarbonyls and β-enaminones for constructing the pyrazolo[1,5-a]pyrimidine core. |
| Functionalization Techniques | Modifications at different positions on the pyrazolo ring can lead to enhanced biological profiles. |
Case Studies
Several studies have investigated the biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:
Study 1: Anticancer Activity
A study published in MDPI demonstrated that specific pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines by inhibiting key kinases involved in cell cycle regulation .
Study 2: Enzyme Inhibition
Research highlighted in RSC Publishing showed that certain pyrazolo derivatives could effectively inhibit enzymes associated with inflammatory diseases, suggesting potential therapeutic applications in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
